molecular formula C11H17N3O2 B594490 tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1268520-16-6

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No. B594490
CAS RN: 1268520-16-6
M. Wt: 223.276
InChI Key: KGBHFJOKPVPTJF-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common approach is the condensation of hydrazines with α,β-unsaturated carbonyl compounds . Another method involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . The exact structure of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on the specific arrangement and bonding of its atoms.


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in C-N bond construction through reductive amination, a commonly used approach in the pharmaceutical industry . They can also undergo regioselective reactions to form 1,3- and 1,3,5-substituted pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on its specific molecular structure. Pyrazoles in general are known for their wide range of physiological and pharmacological activities .

Scientific Research Applications

Cancer Treatment Research

This compound has been identified in patent literature as a potential therapeutic agent for treating cancer. It’s part of a class of compounds that can act as inhibitors for specific proteins involved in cancer cell growth and survival . The research focuses on the synthesis of derivatives that can selectively target and inhibit these proteins, thereby halting the progression of cancer.

Deubiquitinase Inhibitors

The compound is also mentioned in the context of deubiquitinase inhibitors, which are a promising area of research for the development of new treatments for various diseases, including cancer and neurodegenerative disorders . These inhibitors can modulate the ubiquitin-proteasome system, which is crucial for protein degradation and turnover in cells.

Material Science Applications

In material science, this compound could be used to synthesize novel materials with specific properties. The pyrazole ring, in particular, is known for its ability to coordinate with metals, which could lead to the development of new catalysts or materials with unique electronic properties .

Chemical Synthesis

As a building block in organic synthesis, this compound can be used to create a wide variety of heterocyclic compounds. These compounds are of interest due to their potential pharmacological activities and their applications in the development of new drugs .

Biodegradability Studies

The compound’s structure suggests potential for biodegradability studies. Research in this field could provide valuable insights into the environmental impact of this compound and its derivatives, particularly how they break down in wastewater treatment processes .

Bioactivity Profiling

Research into the bioactivity of this compound involves studying its interaction with various biological targets. This can lead to the discovery of new biological pathways or targets for drug development. The compound’s interaction with enzymes, receptors, and other proteins is of particular interest .

Mechanism of Action

The mechanism of action of pyrazoles can vary depending on their specific structure and the biological system they interact with. Some pyrazoles have been found to inhibit certain enzymes, which can have implications for the treatment of diseases .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, some pyrazoles can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the research and application of pyrazoles are promising. They are valuable building blocks in drug discovery and modern organic synthesis . Their wide range of physiological and pharmacological activities make them a promising scaffold for the discovery of novel active pharmaceutical ingredients .

properties

IUPAC Name

tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBHFJOKPVPTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856711
Record name tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268520-16-6
Record name tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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